

# Application Notes & Protocols: Platinum-195m for Preclinical SPECT Imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Platinum-195**

Cat. No.: **B083798**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Platinum-195m** ( $^{195m}\text{Pt}$ ) in Single Photon Emission Computed Tomography (SPECT) for preclinical research. The unique properties of  $^{195m}\text{Pt}$  allow for the direct labeling of platinum-based compounds without altering their chemical structure or biological activity, offering a powerful tool for in vivo biodistribution imaging and pharmacokinetic studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Introduction to Platinum-195m

**Platinum-195m** is a metastable isomer of platinum that is well-suited for nuclear imaging due to its favorable decay characteristics.[\[4\]](#) It enables researchers to non-invasively monitor the distribution of platinum-containing drugs, such as cisplatin and its analogs, providing critical insights for drug development and patient selection for chemotherapy.[\[2\]](#)[\[5\]](#)

Key Properties of **Platinum-195m**:

| Property              | Value                       | Reference                               |
|-----------------------|-----------------------------|-----------------------------------------|
| Half-life             | 4.02 days                   | <a href="#">[4]</a>                     |
| Primary Photon Energy | 98.85 keV (11.4% intensity) | <a href="#">[4]</a>                     |
| Additional Emissions  | Auger electrons (~25 keV)   | <a href="#">[4]</a> <a href="#">[6]</a> |
| Decay Product         | Stable $^{195}\text{Pt}$    | <a href="#">[7]</a>                     |

The emission of low-energy photons makes  $^{195m}\text{Pt}$  ideal for high-resolution preclinical SPECT imaging, while the co-emission of Auger electrons presents a potential for targeted radionuclide therapy.[\[4\]](#)[\[6\]](#)

## Production of Platinum-195m

High specific activity  $^{195m}\text{Pt}$  is crucial for preclinical studies to minimize the administered chemical dose.[\[4\]](#)[\[8\]](#) Several production methods exist, with reactor-based routes being common for preclinical applications.

Production Routes for **Platinum-195m**:

| Production Reaction                                                                                                          | Target Material                   | Notes                                                                                                                                                                  | Reference                                                                       |
|------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| $^{194}\text{Pt}(n,\gamma)^{195m}\text{Pt}$                                                                                  | Enriched $^{194}\text{Pt}$ (>96%) | Direct neutron irradiation in a high-flux reactor. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a><br>Achieves good specific activity. <a href="#">[8]</a> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a> |
| $^{193}\text{Ir}(n,\gamma)^{194}\text{Ir} \rightarrow ^{194}\text{Pt} \rightarrow ^{194}\text{Pt}(n,\gamma)^{195m}\text{Pt}$ | Enriched $^{193}\text{Ir}$        | Indirect route that can yield no-carrier-added $^{195m}\text{Pt}$ . <a href="#">[9]</a>                                                                                | <a href="#">[9]</a>                                                             |
| $^{192}\text{Os}(\alpha,n)^{195m}\text{Pt}$                                                                                  | Enriched $^{192}\text{Os}$        | Cyclotron-based production offering very high specific activity. <a href="#">[10]</a>                                                                                  | <a href="#">[10]</a>                                                            |
| $^{197}\text{Au}(\gamma,np)^{195m}\text{Pt}$                                                                                 | Gold                              | Photonuclear reaction capable of producing high specific activity $^{195m}\text{Pt}$ . <a href="#">[4]</a>                                                             | <a href="#">[4]</a>                                                             |

Following irradiation, purification steps are necessary to obtain a solution suitable for radiolabeling, typically a 0.05 M HCl solution of  $^{195m}\text{Pt}$ .[\[1\]](#)[\[2\]](#)

# Experimental Protocols

## Radiolabeling of Cisplatin with $^{195m}\text{Pt}$

This protocol describes the synthesis of  $[^{195m}\text{Pt}]\text{cisplatin}$ , a common application of  $^{195m}\text{Pt}$  in preclinical research.

Workflow for  $[^{195m}\text{Pt}]\text{cisplatin}$  Synthesis:



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of  $[^{195m}\text{Pt}]$ cisplatin.

**Detailed Protocol:**

- Preparation of  $^{194}\text{PtCl}_2$ :
  - Start with enriched  $^{194}\text{Pt}$  metal (>95% purity).
  - Digest the metal, followed by thermal decomposition over a 3-hour period to obtain  $^{194}\text{PtCl}_2$ .<sup>[8]</sup>
- Irradiation:
  - Place the  $^{194}\text{PtCl}_2$  in a quartz ampoule.
  - Irradiate in a high-flux reactor for up to 200 hours.<sup>[8]</sup>
  - Allow for a decay cooling period of at least 34 hours post-irradiation.<sup>[8]</sup>
- Synthesis of  $[^{195\text{m}}\text{Pt}]\text{cisplatin}$ :
  - To the irradiated material, add potassium iodide (KI) and ammonium hydroxide (NH<sub>4</sub>OH) to form  $[^{195\text{m}}\text{Pt}]\text{Pt}(\text{NH}_3)_2\text{I}_2$ .<sup>[8]</sup>
  - Convert this intermediate to the diaqua species,  $[(^{195\text{m}}\text{Pt})\text{Pt}(\text{NH}_3)_2(\text{H}_2\text{O})_2]^{2+}$ , by reacting it with silver nitrate (AgNO<sub>3</sub>).<sup>[8]</sup>
  - Complete the conversion to  $[^{195\text{m}}\text{Pt}]\text{cisplatin}$  by adding concentrated hydrochloric acid (HCl).<sup>[8]</sup>
- Quality Control:
  - Assess the chemical and radionuclidic purity of the final product, which should both exceed 95%.<sup>[8]</sup>

## Preclinical SPECT Imaging Protocol

This protocol outlines the steps for acquiring SPECT images of small animals administered with a  $^{195\text{m}}\text{Pt}$ -labeled compound.

### Workflow for Preclinical SPECT Imaging:



[Click to download full resolution via product page](#)

Caption: General workflow for preclinical SPECT imaging with  $^{195m}\text{Pt}$ .

**Detailed Protocol:**

- Animal Preparation:
  - Use appropriate animal models (e.g., healthy mice, or mice bearing xenograft tumors).
  - Anesthetize the animal prior to and during the imaging procedure.
- Radiotracer Administration:
  - Administer 3-4 MBq of the  $^{195m}\text{Pt}$ -labeled compound intravenously.[1][2]
- SPECT/CT Imaging:
  - Position the anesthetized animal in a preclinical SPECT scanner (e.g., NanoSPECT or U-SPECT+).[1][2]
  - Acquire SPECT data for a duration of 60-120 minutes.[1][2]
  - Acquire a CT scan for anatomical co-registration and attenuation correction.
  - Reconstruct the images for analysis.
- Longitudinal Studies:
  - For pharmacokinetic studies, repeat the imaging at various time points post-injection (e.g., immediately, 2, 4, and 24 hours).[1][2]

## Ex Vivo Biodistribution and Quantification

This protocol details the procedures for determining the organ-level distribution of the  $^{195m}\text{Pt}$ -labeled compound after the final imaging session.

**Workflow for Ex Vivo Biodistribution:**



[Click to download full resolution via product page](#)

Caption: Workflow for ex vivo biodistribution analysis.

Detailed Protocol:

- Tissue Collection:
  - Immediately following the final imaging session, euthanize the animal.
  - Dissect the organs of interest (e.g., kidneys, liver, spleen, blood, intestine, tumor).[\[1\]](#)
- Radioactivity Measurement:

- Weigh each organ.
  - Measure the radioactivity in each organ using a calibrated gamma counter.[1][2]
  - Calculate the percentage of the injected dose per gram of tissue (%ID/g).
- Data Correlation and Validation:
    - Correlate the quantitative data obtained from SPECT imaging with the ex vivo gamma counter measurements. A strong correlation (e.g., Spearman correlation of 0.92) validates the accuracy of the SPECT quantification.[1][2]
    - Optionally, use Graphite Furnace - Atomic Absorption Spectroscopy (GF-AAS) as a gold standard for total platinum concentration to further validate the results.[1][2]

## Quantitative Data from Preclinical Studies

### Imaging System Performance

The quality of  $^{195m}\text{Pt}$  SPECT imaging has been assessed using phantom studies.

| Parameter                       | NanoSPECT                                                 | U-SPECT+                                                  | Reference |
|---------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|-----------|
| Smallest Visible Rod Diameter   | 0.95 mm                                                   | 0.85 mm                                                   | [1][2]    |
| Visually Adequate Image Quality | Achieved with a 30-minute acquisition of a 1 MBq phantom. | Achieved with a 30-minute acquisition of a 1 MBq phantom. | [1][2]    |

## Biodistribution of $^{195m}\text{Pt}$ cisplatin in Mice

The following table summarizes the biodistribution of  $^{195m}\text{Pt}$ cisplatin in xenograft-bearing mice at different time points.

| Organ   | 1 hour post-injection                       | 6 hours post-injection | 24 hours post-injection | Reference            |
|---------|---------------------------------------------|------------------------|-------------------------|----------------------|
| Blood   | High                                        | Decreasing             | Low                     | <a href="#">[11]</a> |
| Liver   | High                                        | High                   | High                    | <a href="#">[11]</a> |
| Kidneys | High                                        | High                   | High                    | <a href="#">[11]</a> |
| Tumor   | Rapid uptake<br>(blood:tumor<br>ratio ~1:1) | Decreasing             | Low                     | <a href="#">[11]</a> |
| Urine   | High (major<br>clearance route)             | High                   | High                    | <a href="#">[11]</a> |

Note: The biodistribution was found to be similar for both cisplatin-sensitive and -resistant tumors.[\[11\]](#)

## Correlation of Quantification Methods

A strong correlation between different quantification methods is essential for validating SPECT imaging results.

| Correlation                 | Spearman<br>Correlation<br>Coefficient | p-value | Reference                               |
|-----------------------------|----------------------------------------|---------|-----------------------------------------|
| SPECT vs. Gamma<br>Counter  | 0.92                                   | <0.0001 | <a href="#">[1]</a> <a href="#">[2]</a> |
| SPECT vs. GF-AAS            | 0.84                                   | <0.0001 | <a href="#">[1]</a> <a href="#">[2]</a> |
| GF-AAS vs. Gamma<br>Counter | 0.97                                   | <0.0001 | <a href="#">[1]</a> <a href="#">[2]</a> |

## Applications and Future Directions

Preclinical SPECT imaging with  $^{195m}\text{Pt}$  offers several valuable applications:

- Pharmacokinetic and Biodistribution Studies: To non-invasively assess how platinum-based drugs are distributed and cleared from the body.[5]
- Tumor Targeting and Uptake: To visualize and quantify the accumulation of platinum drugs in tumors.[11]
- Theranostics: The Auger electrons emitted by  $^{195m}\text{Pt}$  have therapeutic potential, opening the door for combined imaging and therapy.[6]
- Personalized Medicine: By understanding the in vivo biodistribution in individual subjects, it may be possible to better select patients who will benefit from platinum-based chemotherapy and to optimize dosing regimens.[2][3]

Future research may focus on the development of novel  $^{195m}\text{Pt}$ -labeled compounds with improved tumor targeting and the exploration of the therapeutic efficacy of  $^{195m}\text{Pt}$ 's Auger electrons.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jnm.snmjournals.org](http://jnm.snmjournals.org) [jnm.snmjournals.org]
- 2. Preclinical imaging characteristics and quantification of Platinum-195m SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Platinum group metals for nuclear medicine, a luxurious dream or the future of imaging and therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 6. [mdpi.com](http://mdpi.com) [mdpi.com]
- 7. [195mPt]Cisplatin for lung cancer imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of high specific activity ( $195m$ ) Pt-cisplatin at South African Nuclear Energy Corporation for Phase 0 clinical trials in healthy individual subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Production of the therapeutic radionuclides  $193m$ Pt and  $195m$ Pt with high specific activity via alpha-particle-induced reactions on  $192$ O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics and biodistribution of [ $195m$ Pt]cisplatin(CI-SPECT®) in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Platinum-195m for Preclinical SPECT Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083798#using-platinum-195m-for-spect-imaging-in-preclinical-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)